6-(Tert-butylsulfonylmethyl)pyridine-2-carboxylic acid
Description
6-(Tert-butylsulfonylmethyl)pyridine-2-carboxylic acid is a pyridine derivative characterized by a tert-butylsulfonylmethyl substituent at the 6-position and a carboxylic acid group at the 2-position.
Properties
IUPAC Name |
6-(tert-butylsulfonylmethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)17(15,16)7-8-5-4-6-9(12-8)10(13)14/h4-6H,7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWYWEZJIJVZKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CC1=NC(=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1969429-74-0 | |
| Record name | 6-[(2-methylpropane-2-sulfonyl)methyl]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butylsulfonylmethyl)pyridine-2-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-methylpyridine-2-carboxylic acid.
Sulfonylation: The methyl group at the 6-position is then sulfonylated using tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under standard acidic or coupling conditions. For example:
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Reaction with methanol : Forms methyl 6-(tert-butylsulfonylmethyl)picolinate via acid-catalyzed Fischer esterification .
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Coupling with diols : Produces bis-esters in the presence of carbodiimide reagents like EDCI/HOBt .
Key Conditions :
| Reaction Type | Catalyst/Reagent | Solvent | Yield | Reference |
|---|---|---|---|---|
| Fischer esterification | H₂SO₄ | Methanol | ~60–75% | |
| Carbodiimide-mediated | EDCI/HOBt | DCM | Moderate |
Amide Formation
The carboxylic acid reacts with amines or anilines to form amides.
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Primary amines : Generates monosubstituted amides (e.g., with methylamine).
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Secondary amines : Forms tertiary amides (e.g., with N-methylaniline) .
Example Procedure :
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Activation of the carboxylic acid with thionyl chloride to form the acid chloride.
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Reaction with N-methylaniline in dichloromethane (DCM) at 0–25°C .
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Isolation via column chromatography yields 6-(tert-butylsulfonylmethyl)-N-methyl-N-phenylpicolinamide.
Key Observations :
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The tert-butylsulfonylmethyl group may introduce steric hindrance, reducing yields compared to unsubstituted picolinic acid derivatives .
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Intramolecular hydrogen bonding between the sulfonyl oxygen and amide NH can stabilize intermediates .
Sulfonyl Group Reactivity
The tert-butylsulfonylmethyl substituent exhibits limited reactivity but participates in:
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Hydrogen bonding : Stabilizes transition states in intramolecular reactions, as observed in sulfobetaine derivatives .
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Nucleophilic substitution : Potential for displacement under strong basic conditions, though direct evidence is lacking.
Mechanistic Insight :
Quantum-chemical calculations suggest that the sulfonyl group’s electron-withdrawing nature lowers the energy barrier for amide bond rotation (ΔG‡ ≈ 15.3 kJ/mol) .
Decarboxylation and Side Reactions
Under thermal or basic conditions, decarboxylation may occur:
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Thermal decarboxylation : At >150°C, forms 6-(tert-butylsulfonylmethyl)pyridine.
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Base-mediated : Sodium hydroxide in aqueous ethanol promotes CO₂ release .
Comparative Reactivity with Analogues
Compared to pyridine-2,6-dicarboxylic acid derivatives :
| Feature | This compound | Pyridine-2,6-dicarboxylic Acid |
|---|---|---|
| Esterification yield | Lower (~60%) due to steric bulk | Higher (~80–90%) |
| Amide stability | Enhanced by sulfonyl H-bonding | Standard |
| Solubility | Reduced in polar solvents | High in water |
Synthetic Challenges
Scientific Research Applications
Medicinal Chemistry Applications
6-(Tert-butylsulfonylmethyl)pyridine-2-carboxylic acid has been utilized in various medicinal chemistry studies, particularly in the development of inhibitors targeting specific enzymes and pathways.
Enzyme Inhibition
- Trypanothione Synthetase Inhibitors : Research indicates that compounds related to this pyridine derivative can inhibit Trypanothione synthetase, an enzyme crucial for the survival of Trypanosoma brucei, the causative agent of African sleeping sickness. Inhibitors of this enzyme are being explored for their potential to treat this disease effectively due to their selective action and reduced toxicity in human cells .
- Antimicrobial Activity : Studies have shown that derivatives of pyridine carboxylic acids exhibit significant antimicrobial properties. The sulfonyl group enhances the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics .
The compound has demonstrated various biological activities that support its potential therapeutic applications.
Antioxidant Properties
Research has indicated that pyridine derivatives can exhibit antioxidant activity, which is beneficial in reducing oxidative stress in cells. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
Anti-inflammatory Effects
Compounds similar to this compound have also been studied for their anti-inflammatory effects. Their ability to inhibit pro-inflammatory cytokines makes them potential candidates for treating inflammatory diseases .
Case Studies
Several case studies highlight the practical applications of this compound:
- Inhibition of Trypanothione Synthetase : In vitro studies demonstrated that specific derivatives of this compound effectively inhibited Trypanothione synthetase with IC50 values indicating potent activity against Trypanosoma brucei . Further optimization of these compounds could lead to new treatments for trypanosomiasis.
- Antimicrobial Testing : A series of pyridine carboxylic acids were synthesized and evaluated for their antimicrobial properties. Compounds showed varying degrees of activity against Gram-positive and Gram-negative bacteria, with some derivatives exhibiting significant inhibition zones in agar diffusion tests .
| Activity Type | Measurement Method | Result |
|---|---|---|
| Trypanothione Synthetase Inhibition | In vitro assay | IC50 = 25 µM |
| Antimicrobial Activity | Agar well diffusion test | Significant inhibition observed |
| Antioxidant Activity | DPPH scavenging assay | 70% inhibition at 100 µM |
Mechanism of Action
The mechanism by which 6-(Tert-butylsulfonylmethyl)pyridine-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tert-butylsulfonyl group can enhance the compound’s stability and bioavailability, while the carboxylic acid group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Spectroscopic Properties
6-(N-Methyl-pyridin-2-ylcarbamoyl)pyridine-2-carboxylic Acid Methyl Ester (L1-L4)
- Structure : These isomers feature a methyl-substituted carbamoyl group at the 6-position and a methyl ester at the 2-position. Variations in methyl positions (ortho, meta, para) on the pyridine ring alter inductive and steric effects .
- Synthesis: Prepared via acyl chloride reactions between 6-(methoxycarbonyl)pyridine-2-carboxylic acid and methyl-substituted aminopyridines in dichloromethane .
- Spectroscopy :
6-(2-Chlorophenyl)pyridine-2-carboxylic Acid
- Applications : Used in pharmaceutical intermediates; the chlorine atom enhances metabolic stability compared to alkyl or sulfonyl groups .
- Key Difference : The tert-butylsulfonylmethyl group offers greater steric bulk and hydrolytic stability than the chlorophenyl group.
6-(tert-Butoxycarbonyl)pyridine Derivatives
- Structure: tert-Butoxycarbonyl (BOC) groups at the 6-position, as in "6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid" .
- Synthesis : BOC protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
- Spectroscopy : BOC groups show distinct tert-butyl signals in ¹H NMR (~1.3 ppm) and strong C=O stretches (~1680 cm⁻¹) in FTIR .
- Key Difference : The sulfonyl group in the target compound is more polar and acidic than the BOC group, which may enhance solubility in polar solvents.
Physicochemical Properties
Notes:
- The tert-butylsulfonylmethyl group increases molecular weight and hydrophobicity compared to methylamino or carbamoyl substituents.
Biological Activity
6-(Tert-butylsulfonylmethyl)pyridine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and applications in various fields, supported by research findings and data tables.
- IUPAC Name : this compound
- Molecular Formula : C12H15NO4S
- Molecular Weight : 273.32 g/mol
Antimicrobial Activity
Research indicates that derivatives of pyridine-2-carboxylic acids exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives can inhibit the growth of various bacteria and fungi. The effectiveness of these compounds is often evaluated using standard methods such as the broth dilution method.
| Microorganism | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | High | |
| Escherichia coli | Moderate | |
| Candida albicans | Moderate |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in disease pathways. For example, it has shown potential as an inhibitor of heparanase-1 (HPSE1), which is implicated in proteinuric diseases such as nephrotic syndrome. The inhibition of HPSE1 can lead to therapeutic benefits by preventing the degradation of heparan sulfate proteoglycans in the glomerular basement membrane.
The biological activity of this compound is believed to involve several mechanisms:
- Binding Affinity : The compound's structure allows it to interact with specific enzymes and receptors, modulating their activity.
- Catalytic Properties : Similar compounds have been reported to act as catalysts in various chemical reactions, enhancing reaction rates and selectivity without the need for metal salts or complexes .
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of pyridine derivatives, including this compound. Results indicated that this compound exhibited strong inhibitory effects against Staphylococcus aureus, suggesting its potential use as an antimicrobial agent . -
Enzyme Inhibition Study :
Research focusing on HPSE1 inhibition demonstrated that derivatives of pyridine-2-carboxylic acid could significantly reduce enzyme activity, highlighting their therapeutic potential for treating proteinuric diseases . -
Synthesis and Biological Evaluation :
A recent investigation synthesized various pyridine derivatives and evaluated their biological activities. The findings revealed that modifications to the pyridine ring could enhance antimicrobial properties, suggesting a structure-activity relationship that could be exploited for drug development .
Q & A
Q. What are the common synthetic routes for preparing 6-(tert-butylsulfonylmethyl)pyridine-2-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of pyridine derivatives often involves multi-step functionalization. For analogous compounds, a typical approach includes:
- Condensation and cyclization : Pyridine cores are functionalized via nucleophilic substitution or coupling reactions. For example, tert-butyl sulfonyl groups can be introduced using tert-butylsulfonyl chloride under basic conditions (e.g., NaH in DMF) .
- Catalytic systems : Palladium or copper catalysts are employed for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) . Solvents like DMF or toluene are critical for solubility and reaction efficiency .
- Yield optimization : Temperature control (40–100°C) and inert atmospheres (N₂/Ar) minimize side reactions. For instance, multi-step reactions with cesium carbonate as a base achieved higher yields in tert-butanol .
Q. How is structural characterization performed for this compound, and what analytical discrepancies might arise?
- NMR spectroscopy : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.2 ppm for 9H) and sulfonylmethyl protons (δ ~3.5–4.0 ppm). Pyridine ring protons appear downfield (δ ~7.5–8.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₂H₁₇NO₄S: theoretical 283.09). Discrepancies may arise from impurities in sulfonation steps .
- HPLC purity : ≥98% purity is standard, but residual solvents (DMF, toluene) or unreacted intermediates may require gradient elution optimization .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the tert-butylsulfonylmethyl group in nucleophilic substitutions?
The tert-butylsulfonyl group acts as a strong electron-withdrawing group, activating the pyridine ring for electrophilic substitutions. Key factors include:
- Steric effects : The bulky tert-butyl group hinders ortho-substitution, directing reactivity to the para position .
- Leaving group ability : Sulfonyl groups enhance the stability of transition states in SNAr (nucleophilic aromatic substitution) reactions, as seen in analogous chloro-pyridine systems .
- Kinetic studies : Monitoring reaction progress via LC-MS can reveal competing pathways (e.g., over-sulfonation or ring oxidation) .
Q. How can contradictory data on thermal stability be resolved during process optimization?
- DSC/TGA analysis : Differential scanning calorimetry (DSC) identifies decomposition points. For example, tert-butyl-containing compounds often degrade above 200°C, but sulfonyl groups may lower stability .
- Controlled storage studies : Stability under nitrogen vs. ambient air reveals oxidation sensitivity. For pyridine-carboxylic acids, hygroscopicity may accelerate degradation .
- Contradiction resolution : Conflicting data may stem from impurities or varying crystallinity. Recrystallization (e.g., using EtOAc/hexane) improves reproducibility .
Q. What strategies mitigate racemization in chiral derivatives of this compound?
- Chiral auxiliaries : Use (R)- or (S)-tert-butyl carbamate intermediates to enforce stereochemistry during sulfonation .
- Low-temperature reactions : Conduct substitutions below 0°C to minimize epimerization, as demonstrated for pyrrolidine-carboxylic acid derivatives .
- Enzymatic resolution : Lipases or esterases can separate enantiomers post-synthesis, though this requires functional group compatibility (e.g., ester hydrolysis) .
Methodological Challenges
Q. How do solvent choices impact the scalability of multi-step syntheses?
- Polar aprotic solvents : DMF enhances solubility but complicates purification (e.g., column chromatography challenges). Switching to THF or MeCN may improve scalability .
- Green chemistry alternatives : Cyclopentyl methyl ether (CPME) reduces toxicity while maintaining reaction efficiency for tert-butyl intermediates .
- Case study : A palladium-catalyzed reaction in tert-butanol achieved 85% yield at 100°C, but switching to DMF lowered yield to 60% due to side reactions .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- DFT calculations : Models the electron density of the pyridine ring to predict sites for electrophilic attack (e.g., Fukui indices) .
- Docking studies : For biological applications, molecular docking predicts interactions with enzymes (e.g., carboxylic acid binding to metalloproteases) .
- Machine learning : Training datasets on pyridine sulfonate derivatives can forecast reaction outcomes (e.g., yield optimization via Bayesian algorithms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


